molecular formula C13H15N3O B13256947 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine

Cat. No.: B13256947
M. Wt: 229.28 g/mol
InChI Key: OWAHJAFDTMVXCV-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine is a compound that features an imidazole ring fused with an oxolane ring and a phenyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1H-imidazole with oxirane in the presence of a base to form the oxolane ring . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-imidazol-2-yl)oxolan-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interfere with cellular pathways by binding to receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(1-phenylimidazol-2-yl)oxolan-3-amine

InChI

InChI=1S/C13H15N3O/c14-11-6-9-17-12(11)13-15-7-8-16(13)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,9,14H2

InChI Key

OWAHJAFDTMVXCV-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=NC=CN2C3=CC=CC=C3

Origin of Product

United States

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